FMOC-DL-4-tert-butyl-phenylalanine, commonly referred to as FMOC-DL-4-tert-butyl-PHE, is a derivative of phenylalanine that incorporates a fluorenylmethyloxycarbonyl (FMOC) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and the ease of deprotection under mild conditions. The FMOC group provides a protective mechanism for the amino group, allowing for selective reactions during peptide assembly.
FMOC-DL-4-tert-butyl-PHE is classified as an amino acid derivative and belongs to the category of FMOC-protected amino acids. Its structure includes a tert-butyl group at the para position of the phenyl ring, which enhances its hydrophobic properties and steric hindrance, making it beneficial in peptide synthesis applications. The compound can be sourced from various chemical suppliers specializing in peptide synthesis reagents.
The synthesis of FMOC-DL-4-tert-butyl-PHE typically involves the following steps:
FMOC-DL-4-tert-butyl-PHE participates in several key reactions during peptide synthesis:
The mechanism underlying the action of FMOC-DL-4-tert-butyl-PHE in peptide synthesis involves:
FMOC-DL-4-tert-butyl-PHE possesses several notable physical and chemical properties:
These properties make it suitable for use in various chemical reactions without significant degradation.
FMOC-DL-4-tert-butyl-PHE is widely used in:
Solid-phase peptide synthesis utilizing Fmoc/t-butyl (tBu) chemistry constitutes the methodological backbone of peptide manufacturing, largely supplanting the older boc (t-butyloxycarbonyl) approach due to its operational safety and orthogonality. The Fmoc group functions as a temporary α-amino protector that is selectively cleaved under basic conditions (typically 20% piperidine in dimethylformamide), while acid-labile t-butyl-based groups shield side-chain functionalities. This orthogonal protection strategy enables iterative coupling cycles without premature deprotection, which was a significant limitation in boc methodologies where trifluoroacetic acid exposure risked partial cleavage of semi-permanent side-chain protectants [4].
Fmoc-DL-4-tert-butyl-phenylalanine exemplifies the evolution of Fmoc building blocks toward enhanced purity (>99.5% by chiral HPLC) and specialized application. The base-labile nature of the Fmoc group generates dibenzofulvene and carbon dioxide upon deprotection, with the hydrophobic byproducts efficiently removed through resin washing—an advantage impractical in solution-phase synthesis. Modern advances have optimized coupling agents (e.g., diisopropylcarbodiimide with ethyl cyano(hydroxyimino)acetate) to minimize racemization, particularly for challenging sequences prone to aggregation. Additionally, the tert-butyl group’s steric bulk counterintuitively improves coupling efficiency by disrupting β-sheet formation that impedes chain elongation in aggregated sequences [3] [4].
Table 1: Key Advances Enabling Robust Incorporation of Fmoc-DL-4-tert-butyl-Phenylalanine in SPPS
Innovation | Mechanism | Impact on Synthesis |
---|---|---|
Pseudoprolines | Introduce turn-inducing dipeptides | Prevents β-sheet aggregation in hydrophobic sequences |
Backbone protection | Temporarily shields amide protons | Reduces aspartimide formation and interchain hydrogen bonding |
Microwave assistance | Accelerates deprotection/coupling via thermal energy transfer | Cuts synthesis time by 30-70% for long peptides |
Optimized activators | HOBt/DIC or OxymaPure®/DIC combinations | Suppresses racemization during activation of sterically hindered residues |
The industrial scaling of Fmoc amino acid production—driven by multiton manufacturing of therapeutic peptides—has rendered specialized derivatives like Fmoc-DL-4-tert-butyl-phenylalanine both economically accessible and quality-controlled to pharmacopeial standards. Critical quality metrics include acetic acid content below 0.02% (to prevent capping), enantiomeric purity verified by gas chromatography-mass spectrometry, and rigorous exclusion of dipeptide impurities arising from carboxylate activation during Fmoc introduction [4].
The para-tert-butyl modification transforms phenylalanine from a canonical hydrophobic residue into a multifunctional scaffold with engineered properties. Compared to unsubstituted phenylalanine, this derivative exhibits a 2.5-fold increase in lipophilicity (calculated logP shift from 1.47 to 3.89), profoundly altering peptide solvation behavior. The tert-butyl group’s conical geometry, with a van der Waals radius of 6.7 Å, creates defined steric constraints that influence backbone dihedral angles and side-chain rotamer preferences. This is particularly consequential in peptide architectures where aromatic clustering directs folding, such as in receptor-binding epitopes or self-assembling biomaterials [3].
Functionally, the tert-butyl group serves as a molecular "shield" that enhances proteolytic stability by impeding enzyme access to adjacent amide bonds. In therapeutic peptide design, this translates to extended plasma half-life—a critical parameter for drug efficacy. The group’s electron-donating inductive effect (+I effect) further modifies the aromatic ring’s electron density, subtly altering π-π stacking interactions and cation-π binding potentials. When incorporated into membrane-interacting peptides, the tert-butyl moiety amplifies lipid bilayer partitioning by 3- to 5-fold relative to native phenylalanine, as demonstrated in fluorescence anisotropy studies [3] [6].
Table 2: Comparative Physicochemical Properties of Phenylalanine Derivatives
Derivative | LogP | Steric Bulk (ų) | Proteolytic Resistance | Applications |
---|---|---|---|---|
Fmoc-Phenylalanine-OH | 1.47 | 105 | Low | Standard hydrophobic positions |
Fmoc-4-tert-butyl-Phenylalanine-OH | 3.89 | 228 | High | Membrane-permeating peptides |
Fmoc-Phe(4-Br)-OH | 2.15 | 122 | Moderate | Halogen bonding motifs |
Fmoc-Phe(4-CF₃)-OH | 2.87 | 145 | High | ¹⁹F NMR probes; enhanced polarity |
The tert-butyl modification also addresses solubility challenges in SPPS. While unmodified hydrophobic sequences often aggregate on resin, the steric perturbation introduced by the bulky tert-butyl group maintains peptide solvation in organic solvents like dichloromethane and dimethylformamide. This property is exploited in "difficult sequence" synthesis where conventional building blocks fail. Beyond synthesis, the moiety’s hydrophobicity facilitates peptide purification via reversed-phase chromatography, yielding sharper elution profiles and improved resolution from deletion sequences [1] [3].
The racemic DL-form of Fmoc-4-tert-butyl-phenylalanine provides access to both enantiomers under a single catalog number, though stereochemically pure forms (CAS 213383-02-9 for L; 252049-14-2 for D) enable precise chiral incorporation. The L-enantiomer serves in natural sequence replication, maintaining compatibility with ribosomal machinery and endogenous processing enzymes. In contrast, the D-enantiomer introduces backbone topology that confers resistance to proteolysis—extending in vivo half-life—and can modulate receptor selectivity through altered spatial presentation of pharmacophores [3] [8].
Biophysical analyses reveal divergent impacts on secondary structure: L-4-tert-butyl-phenylalanine stabilizes β-turns and polyproline helices through canonical χ-space occupancy, whereas the D-enantiomer promotes left-handed helices and D-π interactions rarely observed in natural proteins. These distinctions are exploited in peptide therapeutics where target engagement requires conformational novelty. For example, octreotide analogs incorporating D-4-tert-butyl-phenylalanine exhibit enhanced somatostatin receptor subtype selectivity due to rigidified turn geometries inaccessible to L-residues. Similarly, antimicrobial peptides gain potency against Gram-negative pathogens when D-enantiomers disrupt lipid II binding through inverted chirality [3] [9].
Table 3: Functional Differentiation of Stereoisomers in Peptide Applications
Property | L-4-tert-butyl-Phenylalanine | D-4-tert-butyl-Phenylalanine |
---|---|---|
Protease susceptibility | Cleaved by chymotrypsin, elastase | Resistant to most serine proteases |
Preferred conformation | Right-handed helices; β-sheet propensity | Left-handed helices; turn stabilization |
Receptor compatibility | Native-like engagement | Altered binding kinetics; novel selectivity |
Metabolic stability | t½ = 15-30 min in plasma | t½ = 60-120 min in plasma |
Key applications | Protein engineering; biosimilar therapeutics | Protease-resistant therapeutics; biomaterials |
The synthesis of stereopure isomers demands stringent racemization control during coupling. While standard activation protocols (e.g., diisopropylcarbodiimide/hydroxybenzotriazole) suffice for L-incorporation, D-residues require colder temperatures (0°C) and copper(II) chloride additives when positioned at the N-terminus to suppress base-induced epimerization. Analytical verification via chiral chromatography post-synthesis remains essential, as even minor enantiomeric impurities can compromise crystallographic studies or receptor-binding assays [9].
The strategic selection between enantiomers enables "chiral editing" of peptide properties: D-incorporation in melanocortin-4 receptor agonists reduces off-target opioid activity, while L-isomers maintain potency in glucagon-like peptide-1 analogs. This stereochemical flexibility, combined with the tert-butyl group’s physicochemical enhancements, positions Fmoc-DL-4-tert-butyl-phenylalanine as a multifaceted tool for overcoming peptide design challenges [3] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9